N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a quinoxalin-2-yl group at the piperidine nitrogen and a 2,3-dihydro-1,4-benzodioxin-6-yl group via the carboxamide linkage. Although specific pharmacological data for this compound are absent in the provided evidence, its structural features align with compounds investigated for antibacterial, antiviral, and hepatoprotective activities .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-quinoxalin-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-22(24-16-5-6-19-20(13-16)29-12-11-28-19)15-7-9-26(10-8-15)21-14-23-17-3-1-2-4-18(17)25-21/h1-6,13-15H,7-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACJGFUOTQURMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin and quinoxaline intermediates. The benzodioxin intermediate can be synthesized by reacting 1,4-benzodioxane with appropriate reagents under controlled conditions. The quinoxaline intermediate is prepared by reacting o-phenylenediamine with a suitable diketone.
The final step involves the coupling of the benzodioxin and quinoxaline intermediates with piperidine-4-carboxamide under specific reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Chemical Reactions of Similar Compounds
Compounds with benzodioxin and quinoxaline moieties can participate in various chemical reactions:
-
Nucleophilic Substitution : These compounds can undergo nucleophilic substitution reactions, particularly at positions where there are good leaving groups.
-
Cyclization Reactions : The presence of multiple functional groups allows for intramolecular cyclization reactions, which can form new heterocyclic rings.
-
Hydrolysis : Compounds with amide or ester groups can undergo hydrolysis under acidic or basic conditions.
Characterization Techniques
Characterization of these compounds typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods help confirm the structure and purity of the synthesized compounds.
Data Tables
While specific data tables for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide are not available, related compounds often exhibit the following characteristics:
Scientific Research Applications
Anticancer Activity
Mechanism of Action
Research indicates that compounds containing quinoxaline moieties exhibit promising anticancer properties through various mechanisms. These include the inhibition of tyrosine kinases, induction of apoptosis, and interference with tubulin polymerization. Specifically, studies have shown that derivatives of quinoxaline can effectively target cancer cell lines such as HCT-116 and MCF-7, demonstrating IC50 values ranging from 1.9 to 7.52 μg/mL .
Case Study: Quinoxaline Derivatives
A series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates were synthesized and tested for their antiproliferative activity. The results indicated that these compounds possess selective targeting capabilities against cancerous cells, suggesting their potential as therapeutic agents .
Antimalarial Properties
Discovery and Efficacy
N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives have been explored for their antimalarial activity against Plasmodium falciparum. A study highlighted a quinoline derivative that exhibited moderate potency but was optimized to achieve low nanomolar in vitro potency. The compound demonstrated excellent oral efficacy in malaria mouse models with effective doses below 1 mg/kg .
Mechanism of Action
The mechanism involves the inhibition of translation elongation factor 2 in the malaria parasite, which is crucial for protein synthesis. This novel mechanism provides a promising avenue for developing new antimalarial drugs .
Enzyme Inhibition
Enzyme Targets
The compound has been investigated for its potential as an inhibitor of various enzymes, including α-glucosidase and acetylcholinesterase. These enzymes play critical roles in metabolic pathways and neurotransmission, respectively. Inhibition of these enzymes can lead to therapeutic effects in conditions like diabetes and Alzheimer's disease .
Synthesis and Evaluation
Recent studies synthesized new sulfonamides incorporating the benzodioxane structure to evaluate their enzyme inhibitory potential. The results showed promising activity against α-glucosidase and acetylcholinesterase, indicating the compound's versatility in targeting different biological pathways .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analysis of Analogous Compounds
The target compound shares structural motifs with several analogs documented in the literature:
- Piperidine-4-carboxamide derivatives: Compounds like 1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide (Y050-1521) and its positional isomer (Y050-2209) feature sulfonyl groups instead of quinoxaline, altering electronic properties and solubility .
- Methylamino-substituted analogs: 4-[[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino]-N-methylpiperidine-4-carboxamide (CAS 885688-51-7) replaces quinoxaline with a methylamino-benzodioxin group, reducing molecular complexity .
- Antiviral carboxamides : SARS-CoV-2 inhibitors such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide highlight the role of aromatic substituents in modulating antiviral activity .
Comparative Analysis of Physicochemical Properties
The table below summarizes key physicochemical parameters of the target compound and its analogs:
*Inferred molecular formula based on structural analysis.
Discussion on Substituent Effects and Pharmacological Potential
- Quinoxaline vs.
- Benzodioxin vs. Flavonoid-Dioxane Systems: While silybin’s dioxane ring is critical for antihepatotoxic activity, the benzodioxin moiety in the target compound may offer improved metabolic stability due to reduced ring strain .
- Synthetic Accessibility : Compounds like Y050-1521 are synthesized via sulfonylation reactions under mild conditions (aqueous Na₂CO₃), whereas the target compound likely requires multi-step protocols involving amide coupling and heterocyclic functionalization .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperidine core substituted with a quinoxaline moiety and a benzodioxin group. Its molecular formula is with a molecular weight of approximately 300.32 g/mol. The structural representation is crucial for understanding its biological interactions.
Antitumor Activity
Recent studies have demonstrated that derivatives of similar structures exhibit notable antitumor activity. For instance, compounds with piperidine and quinoxaline scaffolds have shown promising results against various cancer cell lines. A study reported that certain derivatives displayed IC50 values in the low micromolar range against human lung cancer cell lines (A549, HCC827) . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. For example, compounds with similar structures have shown significant inhibition of α-glucosidase, which is relevant for diabetes management. The reported IC50 values for related compounds ranged from 0.07 μM to 20 μM . This suggests that modifications to the piperidine or quinoxaline moieties could enhance enzyme inhibition.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Compounds with piperidine structures have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The activity is often linked to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Research indicates that:
- Piperidine Substitution : Variations in the piperidine ring influence binding affinity and biological efficacy.
- Quinoxaline Modifications : Alterations to the quinoxaline structure can significantly affect cytotoxicity and enzyme inhibition profiles.
- Benzodioxin Influence : The presence of the benzodioxin moiety enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Case Studies
Several case studies highlight the biological efficacy of related compounds:
| Study | Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | Antitumor | |
| Compound B | HCC827 | 10.46 ± 0.82 | Antitumor | |
| Compound C | S. typhi | 2.14 ± 0.003 | Antimicrobial |
These findings illustrate the potential of this compound as a lead compound for further pharmacological development.
Q & A
Q. What are the optimal synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the piperidine-4-carboxamide core via coupling reactions (e.g., using N,N'-dicyclohexylcarbodiimide as a coupling agent).
- Step 2 : Functionalization of the quinoxaline moiety through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction).
- Step 3 : Final assembly of the benzodioxin fragment using Buchwald-Hartwig amination or SNAr reactions under controlled pH and temperature .
Critical Parameters : Monitor reaction progress via HPLC or LC-MS to ensure intermediate purity (>95%) and minimize side products like unreacted amines or oxidized byproducts.
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm regiochemistry of the benzodioxin and quinoxaline rings (e.g., aromatic proton splitting patterns).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., expected [M+H]+ ion for C23H21N3O3).
- X-ray Crystallography (if crystals are obtainable): Resolve stereochemical ambiguities in the piperidine ring .
Table 1 : Example Analytical Data for Structural Validation
| Technique | Key Peaks/Features | Expected Outcome |
|---|---|---|
| 1H NMR | δ 3.8–4.2 ppm (OCH2O, benzodioxin) | Integration ratio 4H |
| 13C NMR | ~160 ppm (amide carbonyl) | Single peak |
| HRMS | m/z 388.1661 [M+H]+ | ± 2 ppm error |
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., quinoxaline derivatives often target kinases or GPCRs):
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., EGFR, VEGFR).
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assays at 1–50 µM concentrations.
- Solubility Testing : Perform kinetic solubility assays in PBS (pH 7.4) to guide dosing in follow-up studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Hypothesis Testing : Compare activity in isogenic cell lines (e.g., wild-type vs. kinase-mutated) to isolate target-specific effects.
- Metabolic Stability Analysis : Use liver microsomes (human/rodent) to identify species-dependent metabolism (e.g., CYP3A4-mediated degradation).
- Data Normalization : Apply statistical tools like ANOVA with post-hoc Tukey tests to account for variability in assay conditions .
Example Workflow : - Inconsistent IC50 values → Check for off-target binding via proteome-wide affinity profiling (e.g., CETSA).
- Discrepant cytotoxicity → Evaluate membrane permeability (PAMPA assay) or efflux transporter involvement (e.g., P-gp inhibition) .
Q. What computational strategies support mechanistic studies of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with putative targets (e.g., quinoxaline stacking in kinase ATP pockets).
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses (prioritize Glide SP/XP scoring).
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzodioxin) with activity trends .
Critical Validation : Cross-validate computational predictions with mutagenesis studies (e.g., alanine scanning of key binding residues) .
Q. How can factorial design optimize reaction conditions for scaled synthesis?
- Methodological Answer : Implement a 2^k factorial design to test variables:
- Factors : Temperature (40–80°C), catalyst loading (5–15 mol%), solvent polarity (DMF vs. THF).
- Response Variables : Yield, purity, reaction time.
Table 2 : Example Factorial Design Matrix
| Run | Temp (°C) | Catalyst (%) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 40 | 5 | DMF | 62 | 90 |
| 2 | 80 | 15 | THF | 85 | 98 |
| Analysis : Use ANOVA to identify significant factors (e.g., temperature impacts yield, p < 0.05) . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
